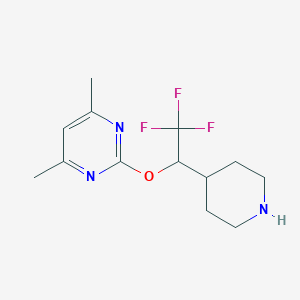

4,6-Dimethyl-2-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyrimidine

Description

Propriétés

IUPAC Name |

4,6-dimethyl-2-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F3N3O/c1-8-7-9(2)19-12(18-8)20-11(13(14,15)16)10-3-5-17-6-4-10/h7,10-11,17H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPSONBSSDBZAE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)OC(C2CCNCC2)C(F)(F)F)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyrimidine typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate diketone and a guanidine derivative under acidic or basic conditions.

Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

Attachment of the Piperidine Moiety: The piperidine moiety is introduced through a nucleophilic substitution reaction. The trifluoromethylated piperidine can be synthesized separately and then coupled to the pyrimidine core using a suitable leaving group and base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale synthesis would require careful control of reaction conditions, purification steps, and waste management.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the pyrimidine ring or the trifluoromethyl group, potentially altering the electronic properties of the compound.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

Oxidation: N-oxides of the piperidine ring.

Reduction: Reduced forms of the pyrimidine ring or the trifluoromethyl group.

Substitution: Substituted derivatives with various functional groups replacing the original substituents.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4,6-Dimethyl-2-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways or diseases.

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its unique properties make it valuable for creating products with specific desired effects.

Mécanisme D'action

The mechanism of action of 4,6-Dimethyl-2-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the piperidine moiety can influence its pharmacokinetic properties.

Comparaison Avec Des Composés Similaires

Piperazine/Piperidine-Linked Pyrimidines

Key Compounds :

- 4,6-Dimethyl-2-(piperazin-1-yl)pyrimidine (8)

Synthesized via coupling of 2-chloro-4,6-dimethylpyrimidine with excess piperazine (96% yield) . - Indolylpiperazinylpyrimidines (e.g., compounds 5–12) These derivatives exhibit dual adenosine receptor (A1, A2A, A3) binding. Introducing a carbonyl linker between indole and piperazine enhances A2A affinity (e.g., compound 5: Ki = 11.2 μM vs. compound 9: Ki > 30 μM) .

Comparison :

Antiviral Pyrimidine Derivatives

Key Compounds :

Comparison :

- Substituent Effects : The trifluoro-piperidinylethoxy group in the target compound may offer improved solubility and target engagement compared to nitroaryl or disulfanyl groups.

- Activity Profile : While nitrophenyl derivatives (e.g., 3n) show broad antiviral activity, the target compound’s piperidine linkage could enhance central nervous system penetration for neurological targets .

Antiproliferative Pyrimidines

Key Compounds :

Comparison :

- Mechanistic Differences: The target compound’s trifluoro-piperidine group may modulate kinase or protease targets, contrasting with the trimethoxyphenylamino group’s keratolytic effects .

- Safety : Methylsulfonyl derivatives (e.g., Imp-5) are associated with lower toxicity, whereas trifluoro groups may require careful metabolic profiling .

Physicochemical and Structural Properties

Key Data :

| Compound | Molecular Weight | LogP (Predicted) | Key Substituent |

|---|---|---|---|

| Target Compound | ~333.3* | ~2.5* | 2,2,2-Trifluoro-piperidinylethoxy |

| 4,6-Dimethyl-2-(methylthio)pyrimidine | 168.26 | 1.08 | Methylthio |

| 4,6-Dimethyl-2-(2-nitrophenoxy)pyrimidine | 245.24 | 1.98 | Nitrophenoxy |

Notes:

- Piperidine derivatives generally exhibit higher steric bulk, affecting binding pocket compatibility .

Activité Biologique

4,6-Dimethyl-2-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound is primarily investigated for its pharmacological properties, particularly in the context of antiviral activity and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C13H16F3N3O

- Molecular Weight : 299.28 g/mol

- IUPAC Name : this compound

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of HIV-1. A related class of pyrimidines has shown promising results against various NNRTI-resistant strains of HIV. The structure-activity relationship (SAR) indicates that modifications in the pyrimidine core can enhance antiviral potency. For instance, derivatives with specific substituents exhibited EC50 values ranging from 24.4 nM to over 400 nM against resistant strains .

Table 1: Antiviral Activity of Pyrimidine Derivatives

| Compound | EC50 (nM) | Resistance Profile |

|---|---|---|

| 4,6-Dimethyl | TBD | Effective against K103N and Y181C strains |

| K-5a2 | 103 | Effective against wild-type and mutants |

| 25a | 134 | Effective against wild-type and mutants |

Enzyme Inhibition

In addition to its antiviral properties, this compound may also exhibit enzyme inhibition capabilities. Compounds with similar structures have been documented to act as inhibitors of various enzymes involved in metabolic pathways. For example, studies on related piperidine derivatives indicate potential MAO inhibition and serotonin uptake modulation .

Case Studies and Research Findings

A significant study evaluated the biological activity of several pyrimidine derivatives, including those structurally similar to this compound. The findings revealed that certain modifications could improve selectivity and potency against HIV strains resistant to conventional therapies.

Case Study Overview:

- Objective : To assess the antiviral efficacy of pyrimidine derivatives.

- Methodology : In vitro assays were conducted using HIV-infected cell lines.

- Results :

- Compounds demonstrated significant antiviral activity with low cytotoxicity.

- Selectivity indices were calculated to determine the safety profile.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing 4,6-Dimethyl-2-(2,2,2-trifluoro-1-piperidin-4-ylethoxy)pyrimidine to maximize yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution at the pyrimidine ring. For example, coupling 4,6-dimethyl-2-chloropyrimidine with a trifluoro-piperidinylethanol derivative under mild, anhydrous conditions. Catalytic bases like K₂CO₃ in DMF at 60–80°C for 12–24 hours are common. Monitoring reaction progress via TLC or HPLC is critical. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves yield. Similar methodologies are described for piperidinyl-ethoxy derivatives in fluorinated pyrimidine syntheses .

Q. How can researchers address challenges in characterizing fluorine and nitrogen-rich regions of the compound via NMR?

- Methodological Answer : Fluorine (¹⁹F NMR) and nitrogen (¹⁵N NMR) nuclei require specialized techniques. For ¹H NMR, deuterated DMSO or CDCl₃ resolves splitting patterns caused by trifluoromethyl and piperidine groups. ¹⁹F NMR (at 470 MHz) identifies trifluoroethoxy signals (δ –60 to –70 ppm). X-ray crystallography, as demonstrated for structurally analogous pyrimidines, resolves stereoelectronic effects of fluorine and piperidine moieties .

Q. What are the recommended storage conditions to prevent degradation of this compound?

- Methodological Answer : Store under inert atmosphere (argon or nitrogen) at ambient temperature, protected from light and moisture. Avoid contact with oxidizing agents (e.g., peroxides), which may degrade the trifluoroethoxy group. Use amber glass vials with PTFE-lined caps. Stability studies for similar pyrimidines suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can computational modeling predict the bioavailability and pharmacokinetic properties of this compound?

- Methodological Answer : Employ density functional theory (DFT) to calculate logP (lipophilicity) and pKa (ionization state). Molecular dynamics simulations assess membrane permeability. Tools like SwissADME or Schrödinger’s QikProp predict oral bioavailability based on solubility (e.g., sodium hydroxide-adjusted solubility, as noted for related pyrimidines) and metabolic stability .

Q. What strategies resolve contradictions in reported solubility data for fluorinated pyrimidines?

- Methodological Answer : Re-evaluate solubility in buffered aqueous systems (pH 1–13) and polar aprotic solvents (DMSO, DMF). For example, 4,6-dihydroxy-2-methylpyrimidine shows NaOH-dependent solubility due to deprotonation of hydroxyl groups; analogous behavior may apply to trifluoroethoxy derivatives. Use dynamic light scattering (DLS) to detect aggregation, which may cause discrepancies .

Q. How does the trifluoroethoxy-piperidine moiety influence the compound’s reactivity in catalytic applications?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the pyrimidine ring, enabling regioselective substitutions. Piperidine’s basicity facilitates proton abstraction in coupling reactions. Mechanistic studies using kinetic isotope effects (KIE) or in-situ IR spectroscopy, as applied to fluoropyrimidine syntheses, can elucidate these effects .

Q. What protocols ensure safe handling of intermediates with trifluoromethyl and piperidine groups?

- Methodological Answer : Use fume hoods for reactions releasing HF (a byproduct of trifluoromethyl degradation). Piperidine derivatives require strict control of vapors (TLV: 0.03 ppm). Implement PPE (nitrile gloves, face shields) and emergency rinsing stations. Waste must be neutralized with Ca(OH)₂ before disposal via licensed hazardous waste facilities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.